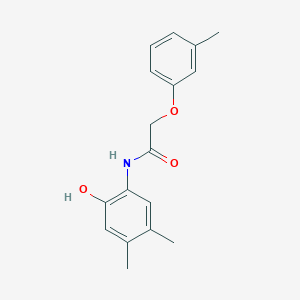

![molecular formula C15H18N2O4S2 B5518037 4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-2-thiophenecarboxamide](/img/structure/B5518037.png)

4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-2-thiophenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis process of related compounds often involves reactions that introduce functional groups capable of selective interactions, as seen in the study of chromogenic chemosensors for cyanide detection, where compounds with dimethylamino substituents show significant reactivity (Heying et al., 2015). Similarly, the formation of phenothiazine analogues via cleavage reactions underlines the potential for generating diverse structures through selective synthetic pathways (Imakura et al., 1994).

Molecular Structure Analysis

Structural characterization techniques such as X-ray diffraction and NMR spectroscopy play a critical role in understanding the molecular structure of synthesized compounds. For instance, studies on dinuclear N-substituted 4-(dimethylamino)benzaldehyde thiosemicarbazonates of Rhenium(I) reveal the formation of various chelate rings, demonstrating the influence of molecular structure on the compound's properties and reactivity (Argibay-Otero et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving 4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-2-thiophenecarboxamide and related compounds can lead to diverse outcomes depending on the reactants and conditions. For example, the interaction with cyanide in chemosensor applications indicates specific chemical reactivity that could be explored for various applications (Heying et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the behavior of the compound under different conditions. The synthesis and characterization of compounds, like the one analyzed by Nikonov et al. (2021), provide insights into the physical properties that influence their potential applications Nikonov et al., 2021.

Chemical Properties Analysis

The chemical properties, including reactivity with various agents and stability under different conditions, are crucial for determining the compound's applications. Studies on the reactivity of similar compounds with cyanide and their potential as chemosensors illustrate the importance of chemical properties in designing functional materials (Heying et al., 2015).

Aplicaciones Científicas De Investigación

Chromogenic Chemosensors for Cyanide Detection

A study demonstrated the synthesis and application of compounds, including derivatives with dimethylamino and methoxy groups, as chromogenic chemosensors for cyanide. These compounds, when studied in dimethyl sulfoxide, change color exclusively in the presence of cyanide ions, indicating their potential as selective chemosensors for detecting cyanide in environmental and biological samples (Heying et al., 2015).

Carbonic Anhydrase Inhibitors for Tumor Therapy

Another significant application involves the synthesis of halogenated sulfonamides as inhibitors of the tumor-associated carbonic anhydrase IX isozyme. These compounds, which share a structural motif with the query compound, have shown potent inhibitory effects and suggest a pathway toward developing antitumor agents (Ilies et al., 2003).

Antimicrobial Applications

Research on novel 2-pyridones containing sulfonamide moiety, derived from similar starting materials, indicates potential bactericidal and fungicidal activities. These compounds' synthesis and expected biological activities highlight their relevance in developing new antimicrobial agents (El-Mariah & Nassar, 2008).

Alzheimer’s Disease Therapeutic Agents

A series of sulfonamides derived from 4-methoxyphenethylamine were synthesized for their potential as therapeutic agents for Alzheimer’s disease. Their inhibitory effects on acetylcholinesterase and antioxidant properties suggest their application in treating neurodegenerative diseases (Abbasi et al., 2018).

Propiedades

IUPAC Name |

4-(dimethylsulfamoyl)-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S2/c1-17(2)23(19,20)13-8-14(22-10-13)15(18)16-9-11-4-6-12(21-3)7-5-11/h4-8,10H,9H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEGYCKDBZLQEOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NCC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1H-imidazol-2-yl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5517955.png)

![methyl 2-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5517960.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5517969.png)

![4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5517975.png)

![methyl [3-allyl-2-(benzoylhydrazono)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B5517978.png)

![6-ethyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5517980.png)

![2-(2,4-dichlorophenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5517993.png)

![2-hydroxy-4-{[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5518001.png)

![5-(4-isopropoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5518008.png)